N-(3-chloro-4-fluorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of quinoline reacts with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-2-phenylquinoline-4-carboxamide
- N-(3-chloro-4-fluorophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide
- N-(3-chloro-4-fluorophenyl)-2-(4-isopropylphenyl)quinoline-4-carboxamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide is unique due to the specific substitution pattern on the quinoline core, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C24H18ClFN2O |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18ClFN2O/c1-2-15-7-9-16(10-8-15)23-14-19(18-5-3-4-6-22(18)28-23)24(29)27-17-11-12-21(26)20(25)13-17/h3-14H,2H2,1H3,(H,27,29) |
InChI Key |
VOOIFXKPQRZOQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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